molecular formula C16H17F3N4 B1398469 Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1300019-70-8

Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1398469
CAS No.: 1300019-70-8
M. Wt: 322.33 g/mol
InChI Key: KSIVONIKNQUNKR-UFFVCSGVSA-N
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Description

Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a useful research compound. Its molecular formula is C16H17F3N4 and its molecular weight is 322.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

One study details the molecular and crystal structure of a pyridine-triazine derivative, highlighting the potential for such compounds in understanding molecular conformations and intermolecular interactions. This research could provide a basis for understanding the structural characteristics of similar compounds, including the one you're interested in (Dolzhenko et al., 2011).

Synthesis and Characterization of Copper(I) Complexes

Another study focuses on the synthesis and characterization of copper(I) complexes with novel bidentate iminopyridine ligands. The research explores the structural properties of these complexes, potentially offering insights into how similar compounds might interact with metal ions (Dehghanpour et al., 2007).

Investigation of Ruthenium(II)-arene Complexes

Research on ruthenium(II)-arene complexes with substituted pyridylimidazo[1,5-a]pyridine ligands examines their DNA and protein binding capabilities, along with cytotoxicity towards lung cancer cell lines. Such studies could indicate the potential biomedical applications of related compounds (Khamrang et al., 2016).

Catalytic Applications and Ligand Development

Further research delves into novel multicomponent synthesis techniques for pyridine-pyrimidines and their derivatives, catalyzed by ionic liquids supported on nanosilica. This approach to catalysis and organic synthesis could be relevant for developing new reactions involving the compound of interest (Rahmani et al., 2018).

Properties

IUPAC Name

N,N-dimethyl-6-[4-[(E)-(methylhydrazinylidene)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4/c1-20-21-10-11-4-6-12(7-5-11)14-8-13(16(17,18)19)9-15(22-14)23(2)3/h4-10,20H,1-3H3/b21-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVONIKNQUNKR-UFFVCSGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/N=C/C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.